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Introduction
UR-1505 is a novel small molecule, chemically related to salicylic acid, with demonstrated

immunomodulatory properties. It has been investigated for its potential therapeutic applications

in inflammatory conditions, such as atopic dermatitis. The primary mechanism of action of UR-
1505 is the inhibition of T-cell activation by targeting the Nuclear Factor of Activated T-cells

(NFAT) signaling pathway. This document provides detailed application notes and protocols for

in vitro cell-based assays to characterize the biological activity of UR-1505.

Mechanism of Action
UR-1505 exerts its immunomodulatory effects by specifically targeting and inhibiting the

activation and proliferation of T-lymphocytes. This inhibition is achieved through the modulation

of the calcineurin-NFAT signaling cascade. In activated T-cells, an increase in intracellular

calcium leads to the activation of the phosphatase calcineurin. Calcineurin then

dephosphorylates NFAT, enabling its translocation into the nucleus, where it acts as a

transcription factor to promote the expression of pro-inflammatory cytokines, such as

Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for T-cell proliferation and

activation. UR-1505 interferes with this pathway, leading to a downstream reduction in T-cell

effector functions.
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Data Presentation
The following table summarizes representative quantitative data for the in vitro activity of UR-
1505. Please note that these values are illustrative examples based on the expected activity of

a salicylate-derived immunomodulator and may not represent actual experimental results.

Assay Type Cell Line
Parameter
Measured

UR-1505 IC50
(µM)

Positive
Control (e.g.,
Cyclosporin A)
IC50 (µM)

T-Cell

Proliferation
Human PBMCs

Inhibition of anti-

CD3/CD28

induced

proliferation

50 - 100 0.01 - 0.1

NFAT Reporter

Assay
Jurkat-NFAT-Luc

Inhibition of

PMA/Ionomycin

induced

luciferase activity

25 - 75 0.005 - 0.05

IL-2 Production
Activated Human

T-Cells

Inhibition of IL-2

secretion
40 - 80 0.01 - 0.1

IFN-γ Production
Activated Human

T-Cells

Inhibition of IFN-

γ secretion
60 - 120 0.02 - 0.2

Cell Viability Human PBMCs
Cell viability after

72h treatment
> 300 > 10

Mandatory Visualizations
Signaling Pathway of T-Cell Activation and UR-1505
Inhibition
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Caption: UR-1505 inhibits T-cell activation by blocking calcineurin.
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Experimental Workflow for In Vitro Evaluation of UR-
1505
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Caption: Workflow for assessing UR-1505's in vitro effects.

Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
Objective: To determine the inhibitory effect of UR-1505 on T-cell proliferation.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-

Streptomycin

Carboxyfluorescein succinimidyl ester (CFSE)

Anti-CD3 and Anti-CD28 antibodies (T-cell activation)

UR-1505

Phosphate Buffered Saline (PBS)

96-well round-bottom culture plates

Flow cytometer

Protocol:

Cell Preparation and Staining:

1. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

2. Wash the cells twice with PBS.

3. Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

4. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the

dark.

5. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

6. Wash the cells three times with complete RPMI-1640 medium.

7. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6

cells/mL.

Assay Setup:

1. Plate 100 µL of CFSE-labeled PBMCs into each well of a 96-well plate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1683733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Prepare serial dilutions of UR-1505 in complete RPMI-1640 medium. Add 50 µL of the UR-
1505 dilutions to the respective wells. A vehicle control (e.g., DMSO) should be included.

3. Add 50 µL of anti-CD3/anti-CD28 antibodies (pre-determined optimal concentration for T-

cell stimulation) to all wells except for the unstimulated control.

4. Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

Incubation and Analysis:

1. Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

2. After incubation, harvest the cells and wash them with PBS.

3. Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

4. Analyze the data by gating on the lymphocyte population and observing the dilution of

CFSE fluorescence as a measure of cell division. The percentage of proliferating cells is

determined for each condition.

NFAT Reporter Assay
Objective: To quantify the inhibition of NFAT activation by UR-1505.

Materials:

Jurkat-NFAT-Luciferase reporter cell line

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for NFAT activation)

UR-1505

96-well white, clear-bottom culture plates

Luciferase assay reagent

Luminometer
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Protocol:

Cell Seeding:

1. Culture the Jurkat-NFAT-Luciferase cells according to the supplier's recommendations.

2. Seed the cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium into a

96-well white plate.

Compound Treatment and Stimulation:

1. Prepare serial dilutions of UR-1505 in complete medium. Add 50 µL of the UR-1505
dilutions to the wells. Include a vehicle control.

2. Incubate for 1 hour at 37°C.

3. Prepare a stimulation solution of PMA (final concentration 50 ng/mL) and Ionomycin (final

concentration 1 µM) in complete medium.

4. Add 50 µL of the stimulation solution to all wells except for the unstimulated control.

5. Bring the final volume in each well to 200 µL.

Incubation and Measurement:

1. Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO2 incubator.

2. Allow the plate to equilibrate to room temperature.

3. Add 100 µL of luciferase assay reagent to each well.

4. Measure the luminescence using a plate-reading luminometer.

Cytokine Production Assay (ELISA)
Objective: To measure the effect of UR-1505 on the production of pro-inflammatory cytokines

(e.g., IL-2, IFN-γ) by activated T-cells.

Materials:
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Human PBMCs

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

Anti-CD3 and Anti-CD28 antibodies

UR-1505

96-well culture plates

Human IL-2 and IFN-γ ELISA kits

Protocol:

Cell Culture and Treatment:

1. Isolate and prepare PBMCs as described in the T-cell proliferation assay.

2. Plate PBMCs at a density of 2 x 10^5 cells per well in 100 µL of complete medium in a 96-

well plate.

3. Add 50 µL of serial dilutions of UR-1505. Include a vehicle control.

4. Add 50 µL of anti-CD3/anti-CD28 antibodies to stimulate the cells.

5. Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

Supernatant Collection and ELISA:

1. After incubation, centrifuge the plate at 400 x g for 5 minutes.

2. Carefully collect the supernatant from each well.

3. Perform the IL-2 and IFN-γ ELISA on the collected supernatants according to the

manufacturer's instructions.

4. Read the absorbance at 450 nm using a microplate reader.

5. Calculate the concentration of cytokines in each sample based on the standard curve.
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Cell Viability Assay (WST-1)
Objective: To assess the cytotoxicity of UR-1505 on T-cells. A study has shown that UR-1505
did not reduce the viability of human isolated T-cells at concentrations up to 300 μM[1].

Materials:

Human PBMCs

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

UR-1505

WST-1 reagent

96-well culture plates

Microplate reader

Protocol:

Assay Setup:

1. Isolate and prepare PBMCs as previously described.

2. Seed the cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium in a

96-well plate.

3. Add 100 µL of serial dilutions of UR-1505 (e.g., from 1 to 300 µM) to the wells. Include a

vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

Incubation and Measurement:

1. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

2. Add 10 µL of WST-1 reagent to each well.

3. Incubate for an additional 2-4 hours at 37°C.
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4. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly

proportional to the number of viable cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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